N-((5-bromopyridin-3-yl)methyl)propan-1-amine N-((5-bromopyridin-3-yl)methyl)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 1152879-11-2
VCID: VC2624175
InChI: InChI=1S/C9H13BrN2/c1-2-3-11-5-8-4-9(10)7-12-6-8/h4,6-7,11H,2-3,5H2,1H3
SMILES: CCCNCC1=CC(=CN=C1)Br
Molecular Formula: C9H13BrN2
Molecular Weight: 229.12 g/mol

N-((5-bromopyridin-3-yl)methyl)propan-1-amine

CAS No.: 1152879-11-2

Cat. No.: VC2624175

Molecular Formula: C9H13BrN2

Molecular Weight: 229.12 g/mol

* For research use only. Not for human or veterinary use.

N-((5-bromopyridin-3-yl)methyl)propan-1-amine - 1152879-11-2

Specification

CAS No. 1152879-11-2
Molecular Formula C9H13BrN2
Molecular Weight 229.12 g/mol
IUPAC Name N-[(5-bromopyridin-3-yl)methyl]propan-1-amine
Standard InChI InChI=1S/C9H13BrN2/c1-2-3-11-5-8-4-9(10)7-12-6-8/h4,6-7,11H,2-3,5H2,1H3
Standard InChI Key RNRIZUBXHVDDFC-UHFFFAOYSA-N
SMILES CCCNCC1=CC(=CN=C1)Br
Canonical SMILES CCCNCC1=CC(=CN=C1)Br

Introduction

N-((5-bromopyridin-3-yl)methyl)propan-1-amine is a chemical compound that belongs to the class of organic compounds known as amines, specifically primary amines. It features a brominated pyridine moiety, which is often associated with bioactive compounds. The compound's IUPAC name reflects its structure, which includes a propan-1-amine group attached to a 5-bromopyridine ring. This compound is notable for its applications in organic synthesis and medicinal chemistry.

Chemical Reactivity

N-((5-bromopyridin-3-yl)methyl)propan-1-amine can undergo several types of chemical reactions, including those involving the bromine atom and the amine group. The conditions for these reactions vary based on the desired product and may include temperature control, choice of solvents, and catalysts.

Synthesis

The synthesis of N-((5-bromopyridin-3-yl)methyl)propan-1-amine typically involves several key steps, including the use of solvents like methanol or dimethylformamide to enhance solubility and reaction rates. Continuous flow reactors may be utilized in industrial settings to improve efficiency.

Organic Synthesis

This compound is used as a building block in organic synthesis due to its reactive functional groups, which allow it to participate in various chemical reactions.

Medicinal Chemistry

N-((5-bromopyridin-3-yl)methyl)propan-1-amine is utilized in medicinal chemistry for its potential bioactivity. The bromine atom can participate in halogen bonding, enhancing binding affinity to enzymes or receptors, while the amine group can form hydrogen bonds, influencing enzyme activity or protein interactions.

Data Table

PropertyValue
Molecular FormulaC9H13BrN2
Molecular Weight229.117 g/mol
CAS Number1152879-11-2
LogP2.73460
PSA24.92000
Exact Mass228.02600

Research Findings

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